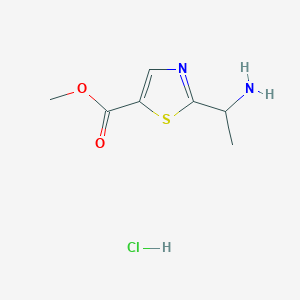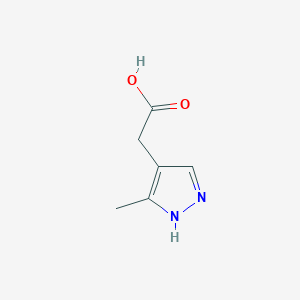
Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
描述
Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, also known as AET, is a chemical compound that has been widely used in scientific research due to its unique properties. AET is a thiazole derivative that has been synthesized through various methods and has been used for various purposes, including as a fluorescent probe, as a substrate for enzymes, and as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is not fully understood. This compound is believed to act as a competitive inhibitor of enzymes that use thiol groups as a substrate. This compound has also been shown to inhibit the activity of monoamine oxidase and diamine oxidase, which are enzymes involved in the metabolism of biogenic amines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the activity of monoamine oxidase and diamine oxidase, which are enzymes involved in the metabolism of biogenic amines. This compound has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.
实验室实验的优点和局限性
Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride has several advantages for lab experiments. This compound is a fluorescent probe that can be used to detect the presence of enzymes and other biomolecules. This compound has a high purity and yield when synthesized using the most commonly used method. However, this compound has some limitations for lab experiments. This compound can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the use of Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride in scientific research. This compound can be used as a substrate for the synthesis of thiazole-containing peptides and peptidomimetics, which have potential therapeutic applications. This compound can also be used as a fluorescent probe for the detection of enzymes and other biomolecules. Future research can focus on understanding the mechanism of action of this compound and its potential therapeutic applications.
科学研究应用
Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride has been widely used in scientific research due to its unique properties. This compound is a fluorescent probe that can be used to detect the presence of enzymes and other biomolecules. This compound has been used as a substrate for enzymes, including monoamine oxidase and diamine oxidase. This compound has also been used as a precursor for the synthesis of other compounds, including thiazole-containing peptides and peptidomimetics.
属性
IUPAC Name |
methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-4(8)6-9-3-5(12-6)7(10)11-2;/h3-4H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPJLVSMYOEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332873-11-6 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1-aminoethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332873-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(4-methyl-2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}phenyl)acetamide](/img/structure/B1651641.png)


![2-(Phenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1651645.png)
![5-Chloro-2-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl 2-methoxy-1-benzenesulfonate](/img/structure/B1651650.png)

![Phenol, 2-methoxy-4-[(2-thiazolylimino)methyl]-](/img/structure/B1651654.png)



